Equilin-d4

説明

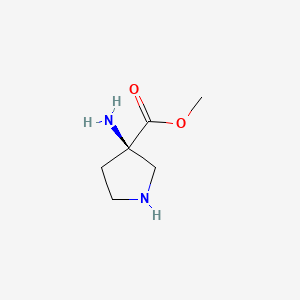

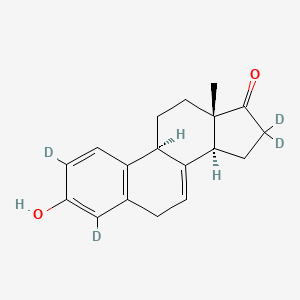

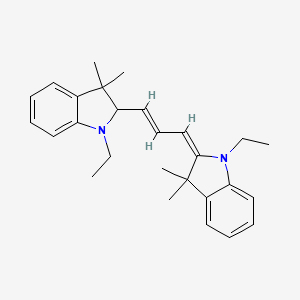

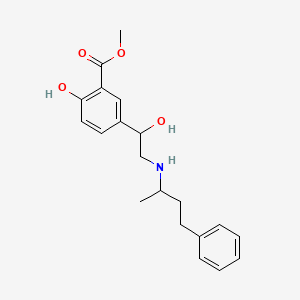

Equilin-d4 is the deuterium labeled Equilin . Equilin is an important member of the large group of oestrogenic substances and is chemically related to menformon (oestrone) . It is synthesized in the microsomes of mare placenta .

Synthesis Analysis

This compound has been used as a performance reference compound in pollutant analysis using passive samplers . A direct injection method using 100 μL of water sample was carried out . This method saves time, reduces handling errors and analytical variability, and is sensitive enough to detect hormones in surface and drinking water at ng/L levels .Molecular Structure Analysis

The molecular formula of this compound is C18H16D4O2 . The molecular weight is 272.37 . The structure of this compound is similar to that of Equilin, with four deuterium atoms replacing four hydrogen atoms .Chemical Reactions Analysis

This compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .科学的研究の応用

薬物動態研究

Equilin-d4は、ヒトにおける結合型エストロゲン類の挙動を理解するための薬物動態研究で使用されます . 例えば、健康な中国の閉経後女性の結合型エストロゲン類の薬物動態を研究するために使用されてきました . この研究は、中国の閉経後女性は、北米の女性よりも低い用量の結合型エストロゲン類で、血漿中の遊離エストロゲンレベルが同じになることを明らかにしました .

エストロゲン補充療法

This compoundは、エストロゲン補充療法で一般的に使用される結合型エストロゲン類の成分です . 閉経後女性は、しばしば閉経期および閉経後の血管運動症状を改善し、ホルモンバランスを維持するためにエストロゲン補充を必要とします .

分析方法の開発

This compoundは、分析方法の開発に使用されてきました。 例えば、生体内加水分解によって生成される4つの結合型エストロゲンと2つの遊離型エストロゲンを定量するためのハイスループットカラム切換液体クロマトグラフィー-タンデム質量分析法が開発されました .

環境モニタリング

This compoundは、化学汚染物質リストに最大汚染物質レベルが0.35 µg/Lであるエストロゲン性ホルモンの1つです . これは、水晶振動子マイクロバランス(QCM)センサーにおける親和性認識に基づく相互作用によって短時間で検出することができます .

ナノセンサーの開発

This compoundは、その検出のための重量測定ナノセンサーの開発に使用されてきました . QCMセンサーは、11-メルカプトウンデカン酸で修飾して自己組織化単分子層を形成し、チロシン、トリプトファン、フェニルアラニンのようなアミノ酸で修飾されました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000

作用機序

Target of Action

Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

This compound, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . This compound increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .

Pharmacokinetics

Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in this compound is intended to affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, this compound can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)